23-Hydroxybetulinic acid

Catalog No.
S1960441
CAS No.
85999-40-2
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
23-Hydroxybetulinic acid

CAS Number

85999-40-2

Product Name

23-Hydroxybetulinic acid

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20-,21+,22+,23-,24+,26-,27?,28+,29+,30-/m0/s1

InChI Key

HXWLKAXCQLXHML-BCCUXYDHSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C(=O)O

23-Hydroxybetulinic acid is a naturally occurring triterpenoid compound derived from betulinic acid, which itself is obtained from the bark of birch trees. Its chemical formula is C30H48O4, and it features a hydroxyl group at the 23rd position of the betulinic acid structure. This compound has garnered attention for its potential therapeutic properties, particularly in oncology and virology, due to its unique structural characteristics that enhance its biological activity compared to its parent compound, betulinic acid.

The chemical reactivity of 23-hydroxybetulinic acid allows for various transformations. Notably, it can undergo oxidation reactions to form derivatives such as 23-oxobetulonic acid. For instance, the oxidation of 23-hydroxybetulinic acid using pyridinium chlorochromate in dichloromethane yields 23-oxobetulonic acid with a yield of approximately 70.5% . Additionally, 23-hydroxybetulinic acid can participate in esterification reactions to produce C-28 ester derivatives, which have been evaluated for their biological activities .

23-Hydroxybetulinic acid exhibits significant biological activities, particularly in the context of cancer and viral infections. Research indicates that it possesses antitumor properties, effectively inhibiting the growth of various cancer cell lines, including melanoma, leukemia, and prostate cancer . Furthermore, studies have demonstrated that it can also exhibit anti-HIV effects, making it a candidate for developing new antiviral therapies . The compound has shown protective effects against drug-induced cardiotoxicity and inflammation in preclinical models .

Synthesis of 23-hydroxybetulinic acid can be achieved through several methods:

  • Extraction from Natural Sources: This involves isolating the compound from birch bark or other natural sources rich in betulinic acid.
  • Chemical Synthesis: Various synthetic routes have been developed, including:
    • Oxidation of Betulin: Using oxidizing agents like pyridinium chlorochromate to convert betulin into 23-hydroxybetulinic acid.
    • Esterification Reactions: Modifying the hydroxyl groups to create derivatives with enhanced properties .

The applications of 23-hydroxybetulinic acid span several fields:

  • Pharmaceuticals: Due to its antitumor and antiviral properties, it is being researched as a potential treatment for various cancers and viral infections.
  • Cosmetics: Its anti-inflammatory properties may also lend themselves to applications in skincare formulations.
  • Nutraceuticals: As a natural compound with health benefits, it may be included in dietary supplements aimed at improving health outcomes related to inflammation and cancer prevention.

Studies on interaction mechanisms reveal that 23-hydroxybetulinic acid may modulate various biological pathways. For example, it has been shown to regulate the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which plays a crucial role in inflammation and immune responses . Additionally, its interactions with chemotherapeutic agents suggest potential for reducing side effects associated with cancer treatments while enhancing therapeutic efficacy .

Several compounds share structural similarities with 23-hydroxybetulinic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
BetulinParent compound; lacks hydroxyl at position 23Antitumor activity
Betulinic AcidSimilar triterpenoid structure; more widely studiedAntiviral and anticancer effects
23-HydroxylupaneRelated triterpenoid; different functional groupsPotential anti-inflammatory effects
Oleanolic AcidPentacyclic triterpenoid; similar backboneAnti-inflammatory and hepatoprotective
Ursolic AcidSimilar triterpenoid structure; various bioactivitiesAntioxidant and anticancer properties

Uniqueness of 23-Hydroxybetulinic Acid

What sets 23-hydroxybetulinic acid apart from these compounds is its specific hydroxyl group positioning at the 23rd carbon atom, which enhances its solubility and biological activity compared to betulinic acid. This unique feature contributes to its effectiveness against specific cancer types and viral infections while minimizing side effects commonly associated with other treatments.

XLogP3

7.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Wikipedia

23-Hydroxybetulinic acid

Dates

Modify: 2023-08-16

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